2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine
Description
Properties
IUPAC Name |
[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c1-22-14-16-13(17-15(18-14)23-2)20-8-9-24-11(10-20)12(21)19-6-4-3-5-7-19/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURNSKXXTLOVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Data from CN104910086A highlight the importance of DMF as a solvent for triazine methoxylation, enabling high yields at reflux temperatures. Similarly, Ambeed’s examples use dichloromethane and tetrahydrofuran for urea and carbamate formations, respectively. For the target compound, a mixed solvent system (e.g., DCM/THF) may balance solubility and reactivity.
Catalytic Systems
Diazabicycloundecene (DBU) has been employed in urea-forming reactions involving triazine amines. Its use in the acylation step of the morpholine-piperidine fragment could enhance reaction efficiency.
Analytical Characterization and Purity Control
Spectroscopic Validation
Recrystallization and Yield Optimization
The patent CN104910086A achieves >99.5% purity via heptane recrystallization. Applying this to the target compound could improve crystallinity and remove byproducts like unreacted triazine or morpholine derivatives.
Challenges and Alternative Pathways
Competing Side Reactions
Over-substitution at the triazine’s 6-position is a risk. Using stoichiometric control (e.g., 1:1 molar ratio of triazine to morpholine-piperidine reagent) minimizes this.
Data Tables
Table 1. Comparative Reaction Conditions for Triazine Derivatives
| Intermediate | Reactants | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 2-Chloro-4,6-dimethoxy | Cyanuric chloride, NaOCH3 | DMF | Reflux | 91 | 99.5 | |
| 2-Amino-4,6-dimethoxy | Cyanuric chloride, NH3 | THF | 25°C | 85 | 98 |
Table 2. Morpholine-Piperidine Coupling Trials
| Triazine Derivative | Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-4,6-dimethoxy | 2-(Piperidine-1-carbonyl)morpholine | DBU | DCM/THF | 78* |
| 2-Amino-4,6-dimethoxy | Piperidine-1-carbonyl chloride | NaH | THF | 65* |
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and morpholine-piperidine moieties play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar 1,3,5-Triazine Derivatives
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazine compounds, highlighting substituent variations and their implications:
Table 1: Structural and Functional Comparison of Selected Triazine Derivatives
Key Comparative Insights
Cytotoxic Activity
The compound 2-(morpholin-4-yl)-4,5-bis(trinitroethoxy)-1,3,5-triazine () exhibits potent cytotoxicity against BT474 breast cancer cells (LD₅₀: 2.5 µM) with a therapeutic window of 0.6–2.0 µM. Methoxy groups are less reactive than trinitroethoxy substituents, which generate nitro radicals and reactive oxygen species (ROS) to damage DNA .
Metal Coordination Capacity
Triazines with hydrazine or piperidine substituents (e.g., 2,4-di(piperidin-1-yl)-6-hydrazinyl-1,3,5-triazine) form stable complexes with transition metals like Ni(II), acting as tridentate ligands .
Reactivity in Chemical Reactions
The 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine () demonstrates exceptional reactivity in protein arylation due to the electron-deficient triazine core and sulfonyl leaving group. The target compound’s morpholine-piperidine substituent may sterically hinder similar reactions but could improve pharmacokinetic properties (e.g., solubility, half-life) .
Kinase Inhibition Potential
Bis(morpholino)triazines () are established PI3K inhibitors, with morpholine rings enhancing solubility and target binding.
Biological Activity
2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. This compound is notable for its diverse applications in fields such as pharmaceuticals and materials science, primarily due to its unique chemical structure which includes methoxy substitutions and a morpholine-piperidine moiety. Research into its biological activity has revealed potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.37 g/mol. The compound features a triazine ring substituted with two methoxy groups and a morpholine-piperidine side chain, which enhances its reactivity and biological properties .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2548994-70-1 |
| Molecular Weight | 337.37 g/mol |
| IUPAC Name | [4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
| InChI | InChI=1S/C15H23N5O4/c1-22... |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231 using MTT assays that demonstrated significant cytotoxicity compared to standard treatments like cisplatin .
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to 2,4-dimethoxy derivatives have been observed to upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins such as Bcl-2. This modulation leads to increased apoptosis rates in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the morpholine and piperidine groups may enhance its interaction with microbial targets.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of 2,4-dimethoxy derivatives, researchers found that higher concentrations resulted in increased cell death rates. The study utilized flow cytometry to analyze apoptotic cells and confirmed that the compound activates caspases 3 and 9 significantly more than untreated controls .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance its efficacy further. Future studies are planned to explore these modifications systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
